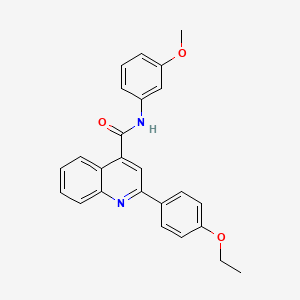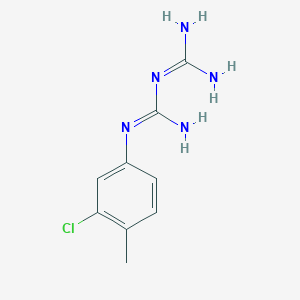![molecular formula C18H23N3O3S B4898395 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine](/img/structure/B4898395.png)
4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine is a chemical compound that has been extensively studied for its scientific research applications. This compound is also known as OMTD and has a molecular formula of C20H28N4O4S. It is a thiomorpholine derivative that has been shown to have potential as a therapeutic agent in various fields of medicine.
Wirkmechanismus
The mechanism of action of OMTD is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. OMTD has also been shown to modulate the immune system by increasing the production of certain cytokines.
Biochemical and Physiological Effects
OMTD has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. OMTD has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, OMTD has been shown to modulate the immune system by increasing the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
OMTD has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. OMTD also has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, the limitations of OMTD include its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of OMTD. One potential area of research is the development of OMTD as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of OMTD as a radioprotective agent for cancer patients undergoing radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of OMTD and its potential as a modulator of the immune system.
Synthesemethoden
The synthesis of OMTD involves the reaction of 2-(2-methoxyphenyl)ethylamine with 5-(4-chlorobutanoyl)-1,3,4-oxadiazole in the presence of triethylamine. The resulting product is then reacted with thiomorpholine in the presence of sodium hydride to yield OMTD. The synthesis of OMTD has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
OMTD has been extensively studied for its potential as a therapeutic agent in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. OMTD has also been studied for its potential as a radioprotective agent and as a modulator of the immune system.
Eigenschaften
IUPAC Name |
3-[5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-thiomorpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-23-15-5-3-2-4-14(15)6-7-16-19-20-17(24-16)8-9-18(22)21-10-12-25-13-11-21/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFOOLGXUJHWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC2=NN=C(O2)CCC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898319.png)

![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4898329.png)
![3-[(4-bromophenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4898336.png)
![N-methyl-1-[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B4898347.png)

![4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)
![5,10-di-2-furyl-2,7-bis(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4898363.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)

![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)
![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)